molecular formula C16H17N3O2 B14029989 6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B14029989
M. Wt: 283.32 g/mol
InChI Key: BLFBKDJHXLHOFB-UHFFFAOYSA-N
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Description

6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Dimethylaminoethyl Substitution: The dimethylaminoethyl group can be introduced via a reductive amination reaction, where a carbonyl compound reacts with dimethylamine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylaminoethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the dimethylaminoethyl group.

    2-(2-(Dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the amino group.

Uniqueness

6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of both the amino and dimethylaminoethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

6-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C16H17N3O2/c1-18(2)8-9-19-15(20)11-5-3-4-10-13(17)7-6-12(14(10)11)16(19)21/h3-7H,8-9,17H2,1-2H3

InChI Key

BLFBKDJHXLHOFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O

Origin of Product

United States

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